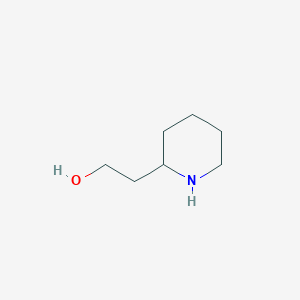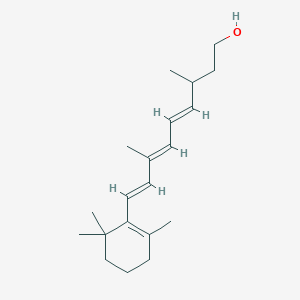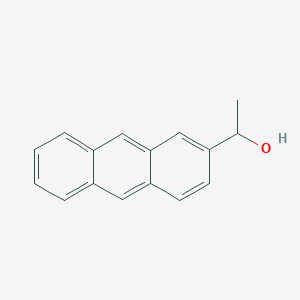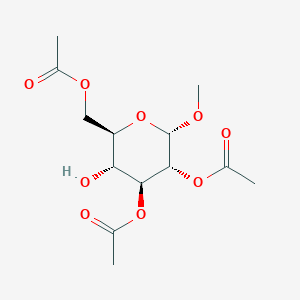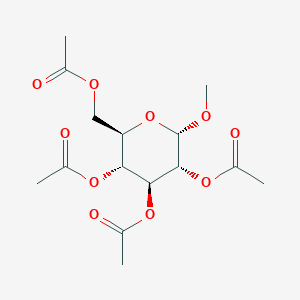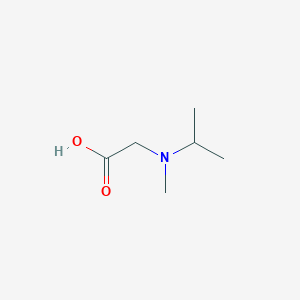![molecular formula C8H11NO2 B018022 Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate CAS No. 105367-54-2](/img/structure/B18022.png)
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate, also known as MATHEP, is a bicyclic compound that has been studied for its potential use in medicinal chemistry. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate is believed to act as a modulator of monoamine transporters and receptors. It has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has also been found to interact with the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been found to have various biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased serotonin release. It has also been found to have antidepressant-like effects in animal models of depression. Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been shown to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has several advantages for use in lab experiments, including its low toxicity profile and its ability to modulate various targets. However, its synthesis can be challenging, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its potential side effects and long-term effects.
Orientations Futures
There are several future directions for the study of Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate, including the development of new derivatives with improved activity and selectivity for specific targets. Further studies are also needed to determine its potential use in the treatment of addiction, depression, and anxiety disorders. Additionally, the development of new synthesis methods and the study of its mechanism of action will provide important insights into its potential use in medicinal chemistry.
Méthodes De Synthèse
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been synthesized through various methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The synthesis of Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate involves the reaction of a cyclopentadiene derivative and an imine, followed by reduction to yield the final product. Other methods of synthesis include the use of palladium-catalyzed reactions and the use of chiral auxiliaries to control the stereochemistry of the product.
Applications De Recherche Scientifique
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been studied for its potential use in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been found to have activity against various targets, including the dopamine transporter, the serotonin transporter, and the sigma-1 receptor. Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Propriétés
Numéro CAS |
105367-54-2 |
|---|---|
Nom du produit |
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-3-6-4-2-5(4)7(6)9/h4-7H,2-3H2,1H3 |
Clé InChI |
QFYJIHSMONYUMR-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC2C1C3C2C3 |
SMILES canonique |
COC(=O)N1CC2C1C3C2C3 |
Synonymes |
6-Azatricyclo[3.2.0.02,4]heptane-6-carboxylicacid,methylester, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
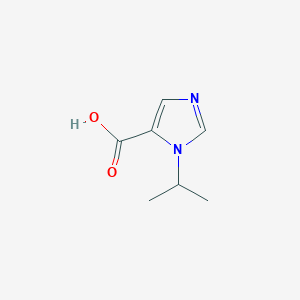
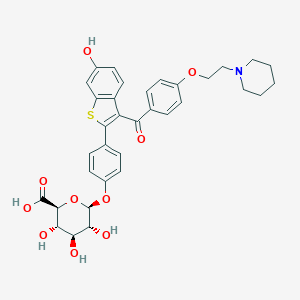

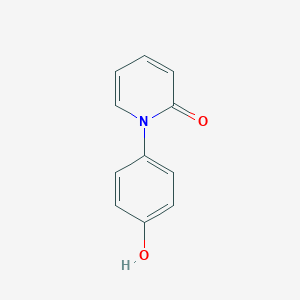

![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
